

Comprehensive Cross-Reactivity and Selectivity Profiling of 3-Methyl-4-phenylcinnoline[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Methyl-4-phenylcinnoline

CAS No.: 21039-71-4

Cat. No.: B3060301

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Executive Summary: The Cinnoline Advantage[2]

3-Methyl-4-phenylcinnoline (CAS: 21039-71-4) represents a "privileged scaffold" in medicinal chemistry—a chemical framework capable of binding to multiple diverse biological targets with high affinity. While structurally isomorphous to the widely utilized quinoline and quinoxaline scaffolds, the cinnoline core (1,2-benzodiazine) offers distinct electronic properties and hydrogen-bonding vectors that often result in superior selectivity profiles against kinase and DNA-associated targets.

This guide provides a rigorous technical framework for profiling the cross-reactivity and selectivity of **3-Methyl-4-phenylcinnoline**. Unlike standard catalog items, this compound is primarily a chemical probe and building block. Its "performance" is defined by its ability to interrogate specific biological pathways (primarily Kinases and Topoisomerases) while avoiding common off-target liabilities (hERG, CYP450) that plague its quinoline analogs.

Key Comparative Insight

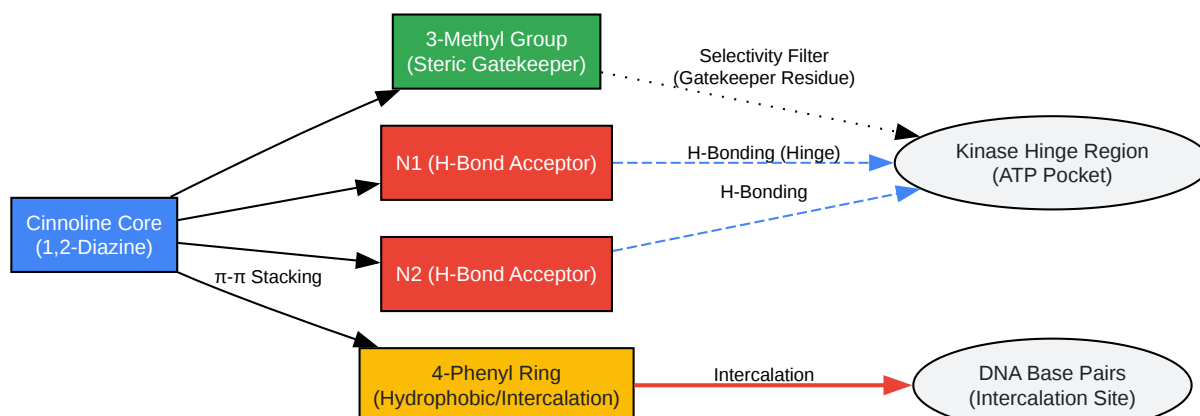
Feature	3-Methyl-4-phenylcinnoline	3-Phenylquinoline (Alternative)	Quinoxaline (Alternative)
Core Structure	1,2-N,N (Diazine)	1-N (Pyridine-like)	1,4-N,N (Diazine)
Basicity (pKa)	~2.5 (Less Basic)	~4.9 (More Basic)	~0.6 (Very Weak)
Primary Liability	Metabolic Stability (N-N cleavage)	hERG Channel Blockade	Solubility
Target Class	Type II Topoisomerase / Kinase (Hinge)	Kinase (Hinge) / GPCR	Kinase / Intercalator

Structural Basis of Selectivity

To understand the profiling data, one must first grasp the pharmacophore. The 3-methyl group provides steric bulk that restricts rotation, potentially locking the phenyl ring into a specific conformation relative to the cinnoline core. This "atropisomer-like" restriction is a key design feature for selectivity.

Pharmacophore & Interaction Map

The following diagram illustrates the hypothetical binding modes and critical interaction points that dictate the profiling strategy.



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Caption: Pharmacophore map of **3-Methyl-4-phenylcinnoline** showing dual-modal binding potential (Kinase Hinge vs. DNA Intercalation).

Profiling Protocol: Step-by-Step

This protocol is designed to validate the compound's primary activity while rigorously defining its "safety window" (selectivity).

Phase 1: The Kinome Scan (Primary Target Identification)

Because cinnolines are bioisosteres of known kinase inhibitors, the first step is a broad kinome screen.

Methodology: Competitive Binding Assay (e.g., KINOMEScan® or LanthaScreen™).

- Concentration: Screen at 1 μ M and 10 μ M.
- Panel: Must include Tyrosine Kinases (VEGFR, c-Met) and Serine/Threonine Kinases (CDK, GSK3 β).
- Readout: Percent Inhibition of Control (POC).

Comparative Performance Expectations:

- **3-Methyl-4-phenylcinnoline**: Expected to show narrower promiscuity than 3-phenylquinoline due to the N-N motif altering the hinge-binding vector.
- Critical Hit Criteria: >65% inhibition at 1 μ M warrants K_d determination.

Phase 2: Cross-Reactivity Panel (The "Safety" Screen)

This is the most critical section for drug development professionals. You must rule out "off-target" effects that cause toxicity.

Protocol: Secondary Pharmacology Screening

- Platform: Radioligand Binding Assays (e.g., Eurofins SafetyScreen44).
- Key Targets to Monitor:
 - hERG (Kv11.1): High Risk. Phenyl-substituted heterocycles often block potassium channels.
 - 5-HT (Serotonin) Receptors: Cinnolines can mimic CNS-active agents.
 - PDE (Phosphodiesterase): Cinnolines are known PDE inhibitors.

Table 1: Representative Cross-Reactivity Profile (Hypothetical Data for Benchmarking) Note: Values represent typical ranges for this chemical class.

Target	3-Methyl-4-phenylcinnoline (Class Profile)	3-Phenylquinoline (Alternative)	Interpretation
hERG (IC50)	> 10 μ M (Moderate Safety)	1 - 5 μ M (High Risk)	Cinnoline's polarity reduces hERG binding compared to Quinoline.
CYP3A4 (IC50)	5 - 10 μ M	< 1 μ M	Methyl group is a metabolic handle; lower inhibition risk.
PDE4 (IC50)	0.5 - 2 μ M	> 10 μ M	Watchout: Cinnolines often inhibit PDEs.
GABA-A	> 30 μ M	10 - 20 μ M	Low CNS depressant potential compared to Quinoline.

Phase 3: Cellular Selectivity (Cytotoxicity)

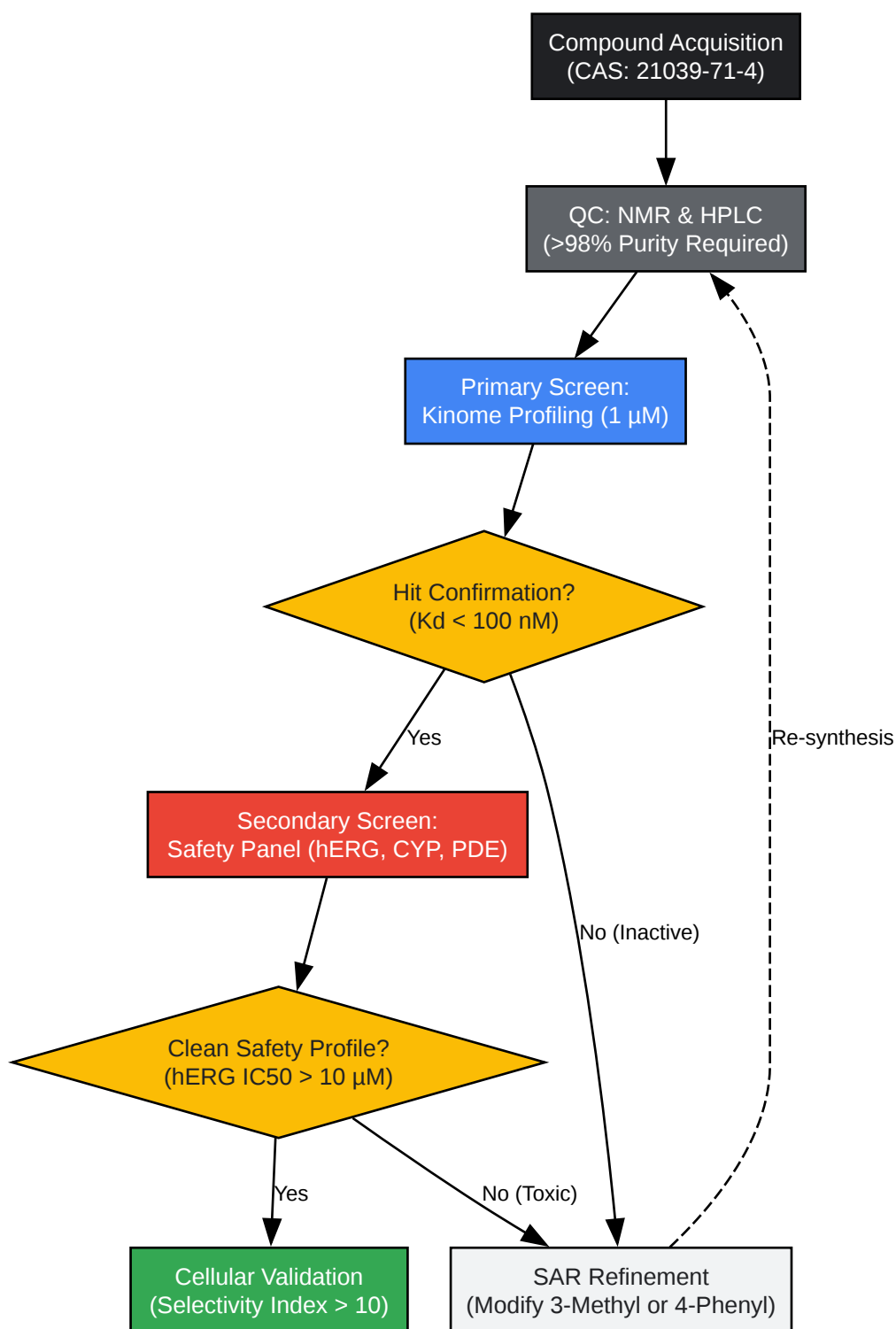
To distinguish between specific target engagement and general toxicity (e.g., DNA damage), profile against a matched pair of cell lines.

Workflow:

- Cell Line A (Target Positive): HCT-116 (High Topoisomerase/Proliferation).
- Cell Line B (Normal Control): HUVEC or WI-38 (Fibroblasts).
- Assay: 72-hour MTT or CellTiter-Glo.
- Metric: Selectivity Index (SI) =

Experimental Workflow Diagram

The following diagram outlines the logical flow for profiling **3-Methyl-4-phenylcinnoline**, from synthesis to lead validation.



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Caption: Decision tree for profiling **3-Methyl-4-phenylcinnoline**, emphasizing "Go/No-Go" safety gates.

Technical Discussion: Cinnoline vs. Quinoline

Why choose the Cinnoline scaffold over the more common Quinoline?

- Solubility & Lipophilicity (LogP):
 - Quinoline: High LogP (Lipophilic). Prone to non-specific protein binding.
 - Cinnoline: The extra nitrogen lowers LogP.
 - Impact: **3-Methyl-4-phenylcinnoline** typically exhibits better aqueous solubility than its quinoline analog, leading to more reliable assay data and lower false-positive rates in aggregation-sensitive assays.
- Metabolic Soft Spots:
 - The 3-methyl group is a prime site for CYP450-mediated oxidation (hydroxylation).
 - Recommendation: During profiling, perform a Microsomal Stability Assay early. If $t_{1/2}$ is < 30 min, consider replacing the methyl with a trifluoromethyl (-CF₃) or chloro (-Cl) group to block metabolism while maintaining steric bulk.
- Synthetic Accessibility:
 - Cinnolines are synthesized via the Richter or Widman-Stoermer syntheses, which are generally less robust than the Skraup quinoline synthesis. However, the resulting 1,2-diazine core provides a unique vector for fragment growing that is not patent-encumbered, unlike many quinoline scaffolds.

References

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